molecular formula C7H11NO B1528710 1-(Furan-3-yl)propan-2-amine CAS No. 860115-32-8

1-(Furan-3-yl)propan-2-amine

Cat. No.: B1528710
CAS No.: 860115-32-8
M. Wt: 125.17 g/mol
InChI Key: PLXMPVWLDQPMCC-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)propan-2-amine is a secondary amine featuring a furan ring substituted at the 3-position. Its molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol (based on analogs in ). The compound is structurally related to psychoactive phenethylamines but distinguishes itself through its furan heterocycle. It is available as a hydrochloride salt (CAS 860003-93-6) .

Properties

IUPAC Name

1-(furan-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXMPVWLDQPMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)propan-2-amine can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of furan with propyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reductive Amination: This method involves the reaction of furan-3-carbaldehyde with propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Furan-3-yl)propan-2-amine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of 1-(furan-3-yl)propan-1-ol.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various amides and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

  • Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid and its derivatives.

  • Reduction: 1-(furan-3-yl)propan-1-ol.

  • Substitution: Various amides and other substituted derivatives.

Scientific Research Applications

1-(Furan-3-yl)propan-2-amine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-3-yl)propan-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, while its antimicrobial activity may involve disruption of microbial cell membranes.

Comparison with Similar Compounds

Structural Isomers: Positional Variations in the Furan Ring

  • 1-(Furan-2-yl)-2-methylpropan-1-amine Molecular Formula: C₈H₁₃NO Key Differences: The furan ring is substituted at the 2-position, and a methyl group is added to the propan-1-amine chain. Physicochemical Properties: Higher density (0.9625 g/cm³) and boiling point (68–69°C at 9 Torr) compared to the 3-furan isomer due to increased branching . Pharmacological Implications: The positional isomerism and methyl substitution may alter receptor binding kinetics, though specific activity data are lacking.

Substituted Furan/Benzofuran Derivatives

  • 6-APB (1-(Benzofuran-6-yl)propan-2-amine) Molecular Formula: C₁₁H₁₃NO Key Differences: Benzofuran replaces furan, increasing aromaticity and molecular weight (175.23 g/mol). Pharmacological Activity: A known psychoactive substance with serotonergic effects, classified under the UK Misuse of Drugs Act . The benzofuran moiety enhances lipophilicity and CNS penetration compared to the simpler furan derivative.
  • 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine Molecular Formula: C₁₂H₁₅NO₂ Key Differences: A methoxy group at the 5-position of the benzofuran ring.

Selenium-Containing Analogs

  • β-Selenoamines (e.g., C1: 1-Phenyl-3-(p-tolylselanyl)propan-2-amine) Molecular Formula: C₁₆H₂₀NSe Key Differences: Selenium replaces oxygen in the aromatic system, increasing atomic radius and polarizability. Biological Activity: Demonstrated protective effects against oxidative stress in C. elegans, outperforming traditional antioxidants like diphenyl diselenide (DPDS) . The selenium atom enhances radical-scavenging capacity but may introduce toxicity risks.

Fluorinated Derivatives

  • 1-(4-Fluorophenyl)propan-2-amine

    • Molecular Formula : C₉H₁₂FN
    • Key Differences : A fluorine atom at the 4-position of the phenyl ring.
    • Physicochemical Properties : Increased lipophilicity (logP ~1.8) compared to the furan analog, improving blood-brain barrier penetration .
    • Applications : Fluorination is a common strategy to modulate pharmacokinetics in drug design.
  • 1-Fluoro-3-phenylpropan-2-amine Molecular Formula: C₉H₁₂FN Key Differences: Fluorine on the carbon chain instead of the aromatic ring.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Activities
1-(Furan-3-yl)propan-2-amine C₇H₁₁NO 125.17 3-furan substitution Psychoactive analog (potential NPS)
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.19 2-furan, methyl branch Higher density and boiling point
6-APB C₁₁H₁₃NO 175.23 Benzofuran substitution Serotonergic activity
C1 (β-selenoamine) C₁₆H₂₀NSe 298.30 Selenium in aromatic system Antioxidant efficacy in C. elegans
1-(4-Fluorophenyl)propan-2-amine C₉H₁₂FN 153.21 Fluorinated phenyl ring Enhanced lipophilicity

Research Findings and Implications

  • Psychoactive Potential: Benzofuran derivatives like 6-APB and 5-APB are regulated due to their stimulant and entactogen effects, suggesting that this compound may share similar risks .
  • Antioxidant Applications : Selenium-containing analogs demonstrate that heteroatom substitution (e.g., Se for O) can pivot functionality from psychoactivity to redox modulation .
  • Fluorination Strategies : Fluorinated analogs highlight the role of halogenation in optimizing drug-like properties, though metabolic stability must be balanced against toxicity .

Biological Activity

1-(Furan-3-yl)propan-2-amine, also known as this compound hydrochloride, is a chiral amine compound notable for its unique structural features, particularly the furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and cancer cell interactions.

Chemical Structure and Properties

The furan ring, a five-membered aromatic heterocycle containing oxygen, contributes significantly to the reactivity and interaction of this compound with biological systems. Its structural characteristics suggest possible interactions with neurotransmitter receptors, which could influence serotonin and dopamine pathways—key factors in mood regulation and cognitive function.

Neuropharmacological Effects

Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant activity against certain types of cancer cells and potentially possess neuroprotective effects. The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into antidepressant or anxiolytic properties .

Anticancer Potential

Research has shown that this compound may have anticancer properties. Compounds structurally related to this amine have demonstrated efficacy against various cancer cell lines, suggesting that this compound could also exhibit similar activities. The specific mechanisms of action are still under investigation, but they may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other structurally similar compounds:

Compound NameStructural FeaturesNotable Differences
(R)-1-(Furan-3-YL)propan-2-amino hydrochlorideEnantiomer of (S)-isomerDifferent biological activity profiles
1-(Furan-2-YL)propan-2-amino hydrochlorideStructural isomer with the furan ring at a different positionPotentially different reactivity due to position
1-(Thiophen-3-YL)propan-2-amino hydrochlorideContains sulfur instead of oxygen in the ringMay exhibit different electronic properties

This table illustrates how the positioning of the furan ring and the chiral configuration affect the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Neurotransmitter Interaction : Research indicates that compounds similar to 1-(Furan-3-YL)propan-2-amino can increase extracellular serotonin levels, suggesting a mechanism for their antidepressant effects .
  • Antibacterial Activity : While primarily focused on other amine derivatives, studies have shown that certain structural analogs possess antibacterial properties against Gram-positive bacteria, including multidrug-resistant strains .
  • Cancer Cell Studies : Preliminary investigations into the anticancer potential of furan-containing amines indicate that they may inhibit growth in various cancer cell lines, warranting further exploration into their mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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